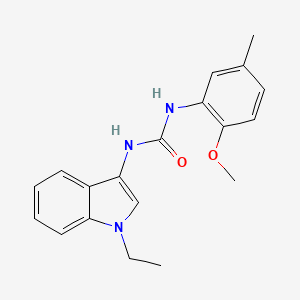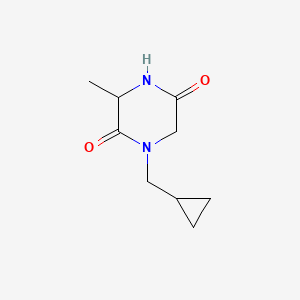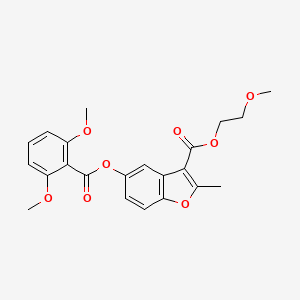![molecular formula C18H14Cl2N2O3S2 B2873593 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione CAS No. 477886-61-6](/img/structure/B2873593.png)
2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is a useful research compound. Its molecular formula is C18H14Cl2N2O3S2 and its molecular weight is 441.34. The purity is usually 95%.
BenchChem offers high-quality 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal and Antiproliferative Applications A novel potential antifungal compound of the 1,2,4-triazole class, closely related to the specified compound, has been synthesized, showcasing poor solubility in buffer solutions but better solubility in alcohols. This study highlights its potential for lipophilic delivery pathways in biological media, indicating its suitability for antifungal applications (Volkova, Levshin, & Perlovich, 2020). Additionally, derivatives of thiazolidine-2,4-dione have shown significant antiproliferative activity against human cancer cell lines, suggesting their utility in cancer therapy (Chandrappa et al., 2008).
Corrosion Inhibition Thiazolidinedione derivatives have been investigated for their efficiency as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating increased inhibition with concentration. This application underlines the compound's potential in material science, specifically in corrosion prevention (Yadav et al., 2015).
Antimicrobial Activity Synthesis and evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives have been conducted, revealing significant antimicrobial activities against various bacteria and fungi. These findings suggest the compound's relevance in developing new antimicrobial agents (Jat et al., 2006).
Antibacterial and Anti-inflammatory Properties Research on derivatives closely related to the specified compound has shown potent in vitro antibacterial activity against human breast adenocarcinoma cell lines and significant anti-inflammatory activity. This dual function indicates its potential for therapeutic applications in treating cancer and inflammation (Uwabagira & Sarojini, 2019).
Antihyperglycemic Agents Thiazolidinedione derivatives have been prepared and evaluated as oral antihyperglycemic agents, with some compounds showing effectiveness in lowering glucose and insulin in insulin-resistant models. This suggests their potential use in managing diabetes (Wrobel et al., 1998).
Propiedades
IUPAC Name |
2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c19-10-6-5-9(13(20)8-10)7-14-17(25)22(18(26)27-14)21-15(23)11-3-1-2-4-12(11)16(21)24/h5-8,11-12H,1-4H2/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHINWQNCQTZNB-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)N3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C(=O)N(C2=O)N3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2873512.png)
![Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2873513.png)


![(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid](/img/structure/B2873518.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol](/img/structure/B2873519.png)



![[(Cyanomethyl)sulfonyl]acetic acid methyl ester](/img/structure/B2873526.png)
![N-[(4-ethoxy-3-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide](/img/structure/B2873527.png)

![7-Fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2873530.png)
![N-(4-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2873533.png)